

Application Notes and Protocols for Treating SW48 Cells with Gsk_wrn3

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Compound of Interest

Compound Name: Gsk_wrn3

Cat. No.: B12376496

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Audience: Researchers, scientists, and drug development professionals.

Application Notes

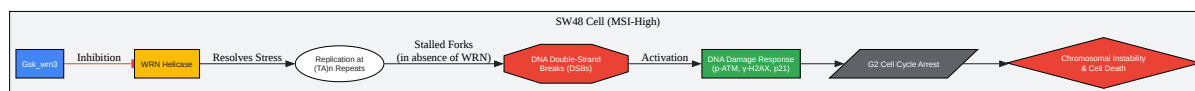
Introduction

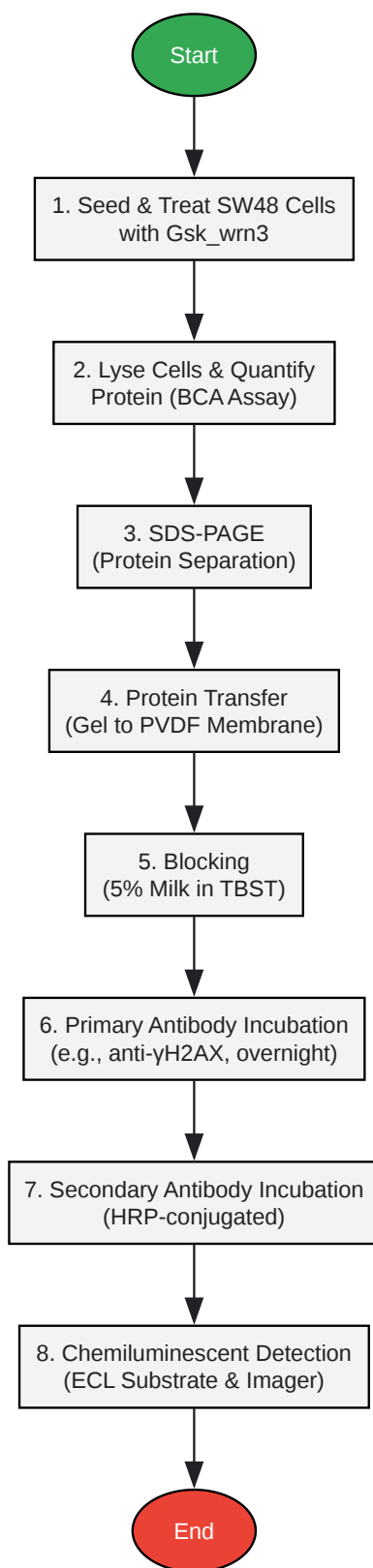
The SW48 cell line, derived from a human colorectal adenocarcinoma, is a valuable in vitro model for cancer research.[1][2] These cells are characterized by their adherent, epithelial morphology and harbor key genetic mutations common in colorectal cancer, including in APC, KRAS, and TP53.[1][2] Crucially, SW48 cells exhibit high microsatellite instability (MSI-H), a condition resulting from a deficient DNA Mismatch Repair (MMR) system.[3][4] This MSI status leads to the accumulation of mutations, particularly in repetitive DNA sequences like (TA)_n dinucleotide repeats.

Gsk_wrn3 is a potent and selective covalent inhibitor of Werner syndrome helicase (WRN).[5][6] It functions by targeting the Cys727 residue within the WRN helicase domain.[6][7] Recent research has uncovered a synthetic lethal relationship between WRN inhibition and MSI status in cancer cells.[8][9] MSI cells, including SW48, are highly dependent on WRN helicase to resolve replication stress at expanded TA-repeats.[9] Inhibition of WRN by **Gsk_wrn3** in these cells leads to catastrophic DNA damage, cell cycle arrest, and selective cell death, making it a promising therapeutic strategy for MSI-H tumors.[5][8]

Mechanism of Action in SW48 Cells

Treatment of SW48 cells with **Gsk_wrn3** phenocopies the genetic inactivation of WRN. The inhibitor selectively degrades the WRN protein, leading to an inability to resolve DNA replication forks at fragile TA-repeat sites.[5][8] This results in the accumulation of DNA double-strand breaks, which triggers a robust DNA Damage Response (DDR). Key markers of this response, including phosphorylated ATM (p-ATM), phosphorylated KAP1 (p-KAP1), γ -H2AX (a marker for DNA double-strand breaks), and the cell cycle inhibitor p21, are significantly upregulated.[5][8] Consequently, the cells undergo a G2 phase cell cycle arrest and exhibit severe chromosomal instability, ultimately leading to apoptosis.[8]





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